3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by a pyrrole ring substituted with a 4-bromophenyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
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Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include 4-bromobenzaldehyde and 2-methoxyethylamine.
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Substitution Reactions: : The 4-bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole under palladium catalysis .
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Final Functionalization: : The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization through various coupling reactions.
Biology
In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. Its structural features make it a candidate for investigating interactions with proteins and enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromophenyl group suggests possible applications in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the methoxyethyl group can influence solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-methylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
Compared to its analogs, 3-[5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-methoxyethyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-21-11-10-18-14(7-9-16(19)20)6-8-15(18)12-2-4-13(17)5-3-12/h2-6,8H,7,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMQZBJYPTYBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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